(4-Bromobutyl)triphenylphosphonium bromide

Catalog No.
S671775
CAS No.
7333-63-3
M.F
C22H23Br2P
M. Wt
478.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Bromobutyl)triphenylphosphonium bromide

CAS Number

7333-63-3

Product Name

(4-Bromobutyl)triphenylphosphonium bromide

IUPAC Name

4-bromobutyl(triphenyl)phosphanium;bromide

Molecular Formula

C22H23Br2P

Molecular Weight

478.2 g/mol

InChI

InChI=1S/C22H23BrP.BrH/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H/q+1;/p-1

InChI Key

BJDNCJGRAMGIRU-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[P+](CCCCBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Synonyms

(4-Bromobutyl)triphenylphosphonium Bromide; (4-Bromobutyl)triphenyl-phosphonium Bromide; NSC 84071

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Azidification

(4-Bromobutyl)triphenylphosphonium bromide can be used as a reagent in azidification reactions. In this context, it serves as a source of bromide ions (Br-), which can react with hydrazoic acid (HN3) to generate azide ions (N3-). Azide ions are important intermediates in various organic transformations, including the synthesis of azides, triazoles, and other nitrogen-containing heterocycles [].

C-H Activation and β-Elimination

This compound can participate in C-H activation and β-elimination reactions, leading to the formation of eight-membered ring systems. This reaction involves the activation of a C-H bond by a strong base, followed by the elimination of a leaving group (Br-) and a proton (H+) to form a cyclic product.

,3-Dipolar Cycloaddition of Azides onto Alkenes

(4-Bromobutyl)triphenylphosphonium bromide can be employed as a catalyst for the 1,3-dipolar cycloaddition of azides onto alkenes. This reaction involves the formation of a five-membered ring product between an azide and an alkene. This reaction is valuable for the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science [].

Stereoselective SmI2-mediated Coupling of Unsaturated Carbonyl Compounds and Aldehydes

This compound can act as a ligand for samarium(II) iodide (SmI2), enabling the stereoselective coupling of unsaturated carbonyl compounds and aldehydes. This reaction provides a powerful tool for the synthesis of complex organic molecules with specific stereochemical configurations.

Synthesis of D-Labeled Methylenecyclobutane

(4-Bromobutyl)triphenylphosphonium bromide plays a role in the synthesis of D-labeled methylenecyclobutane, a valuable intermediate in organic synthesis. This synthesis involves a multi-step process that utilizes the unique properties of this compound [].

(4-Bromobutyl)triphenylphosphonium bromide is a quaternary ammonium compound characterized by the molecular formula C22H23Br2PC_{22}H_{23}Br_{2}P and a molecular weight of 478.2 g/mol. This compound is recognized for its unique structure, where a triphenylphosphonium cation is linked to a 4-bromobutyl group, making it a versatile reagent in organic synthesis. It typically appears as a white to pale cream crystalline powder and has a melting point in the range of 210-213 °C .

(4-Bromobutyl)triphenylphosphonium bromide itself does not typically exhibit biological activity. However, the compounds formed by its transformation can have diverse mechanisms depending on the functional groups introduced. For example, phosphonium ylides can act as nucleophiles in cycloaddition reactions, leading to the formation of new ring structures [].

(4-Bromobutyl)triphenylphosphonium bromide is considered a mild irritant. It is recommended to wear gloves, safety glasses, and a fume hood when handling this compound [].

  • Azidification: It can be utilized in the introduction of azide groups into organic molecules.
  • C-H Activation: This compound facilitates β-elimination reactions leading to the formation of eight-membered ring systems.
  • 1,3-Dipolar Cycloaddition: It acts as a reactant in the cycloaddition of azides onto alkenes.
  • Stereoselective Coupling: It participates in SmI2-mediated coupling reactions of unsaturated carbonyl compounds and aldehydes.
  • Synthesis of D-labeled Compounds: It is used in synthesizing D-labeled methylenecyclobutane .

The synthesis of (4-Bromobutyl)triphenylphosphonium bromide generally involves the reaction of triphenylphosphine with 4-bromobutyl bromide. The general reaction can be outlined as follows:

  • Reagents: Triphenylphosphine and 4-bromobutyl bromide.
  • Reaction Conditions: The reaction typically occurs under reflux conditions in an appropriate solvent, such as dichloromethane or acetonitrile.
  • Product Isolation: After completion, the product can be purified by recrystallization from suitable solvents .

(4-Bromobutyl)triphenylphosphonium bromide finds applications primarily in organic synthesis. Its notable uses include:

  • Synthesis of Cell-Penetrating Peptoids: This compound aids in developing novel drug delivery systems.
  • Reagent for Organic Reactions: It serves as a reactant in various organic transformations, including azidation and cycloadditions.
  • Research

(4-Bromobutyl)triphenylphosphonium bromide belongs to a class of phosphonium salts that exhibit similar structural characteristics but differ in their substituents or functional groups. Some similar compounds include:

Compound NameMolecular FormulaUnique Features
Triphenylphosphonium bromideC18H18BrPCommonly used as a phase transfer catalyst
Benzyltriphenylphosphonium chlorideC22H22ClPUsed in organic synthesis; less polar than (4-Bromobutyl) derivative
Octadecyltriphenylphosphonium bromideC30H51BrPLonger alkyl chain; used for membrane studies

The uniqueness of (4-Bromobutyl)triphenylphosphonium bromide lies in its specific alkyl substituent (4-bromobutyl), which enhances its solubility and reactivity compared to other phosphonium salts. This makes it particularly useful for applications requiring cell penetration or specific reactivity profiles .

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7333-63-3

Dates

Modify: 2023-08-15
Yusop et al. Palladium-mediated intracellular chemistry. Nature Chemistry, doi: 10.1038/nchem.981, published online 6 February 2011 http://www.nature.com/nchem

Explore Compound Types